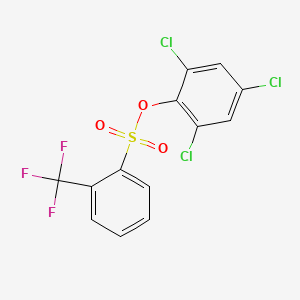
2,4,6-Trichlorophenyl 2-(trifluoromethyl)benzenesulfonate
Descripción general
Descripción
“2,4,6-Trichlorophenyl 2-(trifluoromethyl)benzenesulfonate” is a chemical compound with the molecular formula C13H6Cl3F3O3S . It has a molecular weight of 405.61 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C13H6Cl3F3O3S/c14-7-5-9(15)12(10(16)6-7)22-23(20,21)11-4-2-1-3-8(11)13(17,18)19/h1-6H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a melting point range of 142 - 144 degrees Celsius . It is solid in its physical form .Aplicaciones Científicas De Investigación
Glycosyl Triflate Formation and Glycosidic Linkage Synthesis
The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride, in the presence of 2,4,6-tri-tert-butylpyrimidine, activates thioglycosides to form glycosyl triflates, which are then converted to glycosides. This metal-free process operates at low temperatures and offers a powerful method for forming diverse glycosidic linkages with good yield and selectivity (Crich & Smith, 2001).
Synthesis of Disubstituted Methano[10]annulenes
A synthetic method involving the reaction of 1,6-diacetylcyclohepta-1,3,5-triene with Grignard reagents yields high addition products. These products undergo further reactions to afford 2,5-disubstituted 1,6-methano[10]annulenes, showcasing a convenient approach for preparing these compounds, particularly with diaryl substitutions (Kuroda et al., 2000).
Anticancer Effects of Stilbene Derivatives
Investigations into stilbene derivatives reveal significant anticancer potential against cervical and breast carcinoma cells. Mechanistic studies suggest these compounds, particularly sodium (E)-6,6'-(ethene-1,2-diyl)bis(3-((4-chloro-6-((3-fluorophenyl)amino)-1,3,5-triazin-2-yl)amino)benzenesulfonate), may activate the mitochondrial pathway of apoptosis, presenting a lead for designing new anticancer compounds from the stilbene scaffold (Rashid, Saeed, & Iqbal, 2020).
Epimerization of Aromatic C-Nucleosides
Trifluoroacetic acid and benzenesulfonic acid serve as efficient co-catalysts for the epimerization of C-nucleosides with electron-withdrawing substituents, offering a convenient route to the β anomer of nucleosides. This method highlights the utility of these acids in mild conditions, achieving high yields (Jiang & Stivers, 2003).
Solid-phase Extraction of Polar Benzene- and Naphthalenesulfonates
A method utilizing Isolute ENV+ polystyrene divinylbenzene sorbent enriches benzene- and naphthalenesulfonates from industrial wastewaters. Ion-pair liquid chromatography followed by electrospray interface coupled to mass spectrometry in the negative ionization mode enables unequivocal determination of these compounds, showing recoveries higher than 70% (Alonso, Castillo, & Barceló, 1999).
Safety And Hazards
Propiedades
IUPAC Name |
(2,4,6-trichlorophenyl) 2-(trifluoromethyl)benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3F3O3S/c14-7-5-9(15)12(10(16)6-7)22-23(20,21)11-4-2-1-3-8(11)13(17,18)19/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRAJSOTUQONFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichlorophenyl 2-(trifluoromethyl)benzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate hydrobromide](/img/structure/B1519651.png)
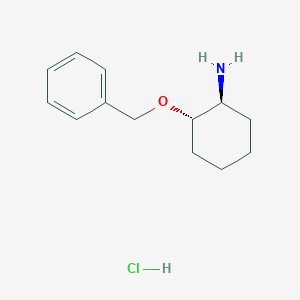
![2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone](/img/structure/B1519657.png)
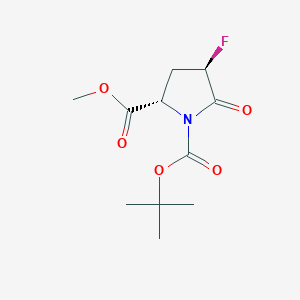
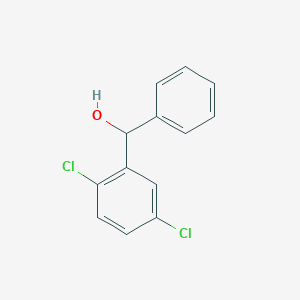
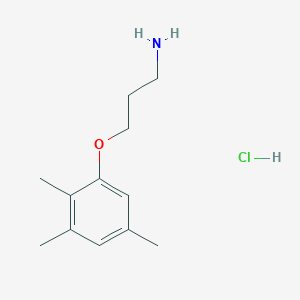
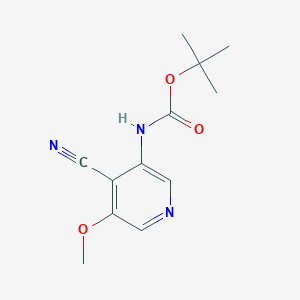
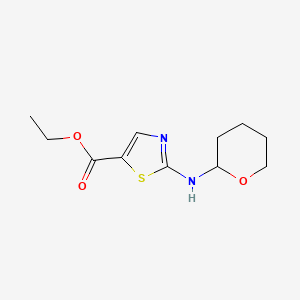
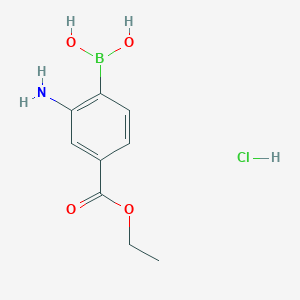
![6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519668.png)
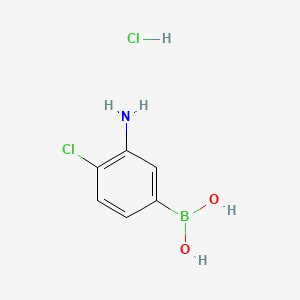
![4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine](/img/structure/B1519670.png)
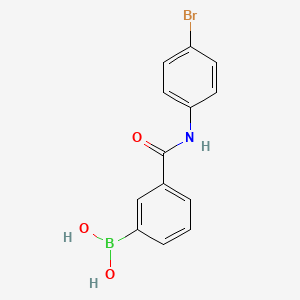
amine hydrochloride](/img/structure/B1519672.png)